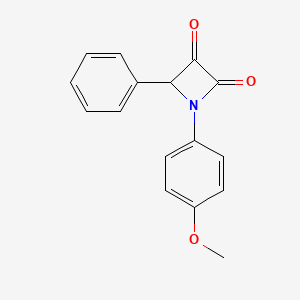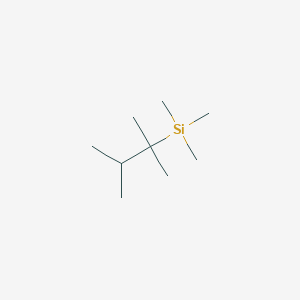
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide is a synthetic organic compound with a complex structure It is characterized by the presence of both ethyl and methoxy groups attached to a phenyl ring, along with a methylalaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common approach is the reaction of 2-ethylphenylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an amide bond, resulting in the intermediate product, which is then further reacted with 2-methylalanine under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-Methylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide
- N~2~-(2-Ethylphenyl)-N-(4-methoxyphenyl)-2-methylalaninamide
- N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-ethylalaninamide
Uniqueness
N~2~-(2-Ethylphenyl)-N-(3-methoxyphenyl)-2-methylalaninamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
| 90304-70-4 | |
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(2-ethylanilino)-N-(3-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C19H24N2O2/c1-5-14-9-6-7-12-17(14)21-19(2,3)18(22)20-15-10-8-11-16(13-15)23-4/h6-13,21H,5H2,1-4H3,(H,20,22) |
InChI Key |
CLNKELHPXWVNBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(C)(C)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)

![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)



